Cas no 2091215-13-1 (2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid)

2-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid is a bicyclic heterocyclic compound featuring a fused cyclohexene-indazole core with a cyclopropylmethyl substituent and a carboxylic acid functional group. This structure confers potential utility as an intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules targeting central nervous system (CNS) disorders or inflammation. The cyclopropyl moiety may enhance metabolic stability, while the tetrahydroindazole scaffold offers rigidity for selective receptor interactions. The carboxylic acid group allows for further derivatization, enabling salt formation or amide coupling. Its well-defined stereochemistry and purity make it suitable for rigorous medicinal chemistry applications. The compound's synthetic versatility and structural features support its use in lead optimization and preclinical research.
2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid structure
2091215-13-1 structure
Product name:2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid
CAS No:2091215-13-1
MF:C12H16N2O2
MW:220.267642974854
CID:5722862
PubChem ID:121214373

2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2091215-13-1
    • 2-(cyclopropylmethyl)-4,5,6,7-tetrahydroindazole-3-carboxylic acid
    • F2198-6432
    • 2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid
    • AKOS026724889
    • 2H-Indazole-3-carboxylic acid, 2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-
    • Inchi: 1S/C12H16N2O2/c15-12(16)11-9-3-1-2-4-10(9)13-14(11)7-8-5-6-8/h8H,1-7H2,(H,15,16)
    • InChI Key: LQKYGHWNAAQALU-UHFFFAOYSA-N
    • SMILES: OC(C1=C2CCCCC2=NN1CC1CC1)=O

Computed Properties

  • Exact Mass: 220.121177757g/mol
  • Monoisotopic Mass: 220.121177757g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 291
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 55.1Ų
  • XLogP3: 2

Experimental Properties

  • Density: 1.46±0.1 g/cm3(Predicted)
  • Boiling Point: 423.5±45.0 °C(Predicted)
  • pka: 3.70±0.20(Predicted)

2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
C182346-1g
2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2h-indazole-3-carboxylic acid
2091215-13-1
1g
$ 550.00 2022-06-06
Life Chemicals
F2198-6432-0.25g
2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid
2091215-13-1 95%+
0.25g
$336.0 2023-09-06
Life Chemicals
F2198-6432-1g
2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid
2091215-13-1 95%+
1g
$373.0 2023-09-06
Life Chemicals
F2198-6432-10g
2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid
2091215-13-1 95%+
10g
$1567.0 2023-09-06
Life Chemicals
F2198-6432-2.5g
2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid
2091215-13-1 95%+
2.5g
$746.0 2023-09-06
TRC
C182346-100mg
2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2h-indazole-3-carboxylic acid
2091215-13-1
100mg
$ 95.00 2022-06-06
TRC
C182346-500mg
2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2h-indazole-3-carboxylic acid
2091215-13-1
500mg
$ 340.00 2022-06-06
Life Chemicals
F2198-6432-0.5g
2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid
2091215-13-1 95%+
0.5g
$354.0 2023-09-06
Life Chemicals
F2198-6432-5g
2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid
2091215-13-1 95%+
5g
$1119.0 2023-09-06

Additional information on 2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid

Introduction to 2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid (CAS No. 2091215-13-1)

2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid, identified by its CAS number 2091215-13-1, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This heterocyclic molecule features a fused indazole core substituted with a cyclopropylmethyl group and a carboxylic acid moiety at the 3-position. The unique structural attributes of this compound make it a valuable scaffold for the development of novel therapeutic agents.

The indazole ring system is well-documented for its biological activity, particularly in the modulation of various enzymatic pathways and receptor interactions. Compounds containing indazole moieties have been explored for their potential in treating a wide range of diseases, including neurological disorders, infectious diseases, and cancer. The presence of the cyclopropylmethyl group in 2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid introduces steric hindrance and electronic effects that can fine-tune the pharmacokinetic and pharmacodynamic properties of derivatives.

The carboxylic acid functionality at the 3-position of the indazole ring provides a versatile handle for further chemical modifications. This allows for the synthesis of esters, amides, or other derivatives that may enhance solubility, bioavailability, or target specificity. In recent years, there has been growing interest in designing molecules that can interact with biological targets in novel ways, and 2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid represents a promising starting point for such investigations.

Recent studies have highlighted the importance of structural diversity in drug discovery programs. The cyclopropylmethyl substituent in this compound can influence both the shape and electronic properties of the molecule, potentially enabling it to bind to protein targets with high affinity and selectivity. This has led to its investigation as a component in libraries designed for high-throughput screening (HTS) to identify lead compounds for therapeutic development.

One particularly intriguing aspect of 2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid is its potential role in modulating enzyme activity. Indazole derivatives have been shown to interact with enzymes such as kinases and phosphodiesterases, which are often implicated in disease pathways. The cyclopropylmethyl group may enhance binding interactions by introducing specific steric constraints that improve enzyme inhibition. This has sparked interest in exploring its derivatives as inhibitors or modulators of such enzymes.

The synthesis of 2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid involves multi-step organic transformations that highlight the synthetic flexibility of indazole scaffolds. Key steps typically include cyclization reactions to form the indazole ring system followed by functionalization at the 3-position to introduce the carboxylic acid group. The cyclopropylmethyl moiety is often introduced via cross-coupling reactions or through functional group interconversions that preserve regioselectivity.

In terms of biological evaluation, preliminary studies on derivatives of 2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid have shown promising results in cell-based assays. These assays have focused on evaluating potential effects on pathways relevant to inflammation and cancer progression. The carboxylic acid group provides an opportunity to link this compound to other bioactive molecules or to explore prodrug strategies that enhance metabolic stability and target delivery.

The growing body of literature on indazole derivatives underscores their versatility as pharmacological tools. Researchers are increasingly leveraging computational methods to predict how structural modifications will affect biological activity. In this context, 2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid serves as a valuable scaffold for structure-based drug design (SBDD) approaches. By integrating experimental data with computational modeling,scientists can accelerate the discovery process and identify novel compounds with optimized properties.

Future directions for research on 2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid may include exploring its role in modulating neurotransmitter systems relevant to neurological disorders. The indazole core is known to interact with receptors and transporters involved in synaptic transmission,and modifications at the 3-position could fine-tune these interactions for therapeutic benefit。 Additionally,investigations into its potential as an antimicrobial agent are warranted,given the increasing prevalence of drug-resistant pathogens.

The synthetic accessibility of this compound also makes it an attractive candidate for industrial applications。 Scalable synthetic routes could enable large-scale production for use in drug discovery campaigns or as intermediates for more complex molecules。 Collaborative efforts between academic researchers and pharmaceutical companies could further advance its development into clinical candidates。

In conclusion, 2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid (CAS No. 2091215-13-1) represents a structurally interesting molecule with significant potential in pharmaceutical research。 Its unique combination of functional groups,including the cyclopropylmethyl substituent and the carboxylic acid moiety,makes it a versatile scaffold for drug discovery。 Ongoing studies continue to uncover new applications and highlight its importance as a building block for next-generation therapeutics。

Recommend Articles

Recommended suppliers
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.